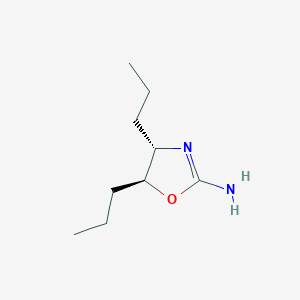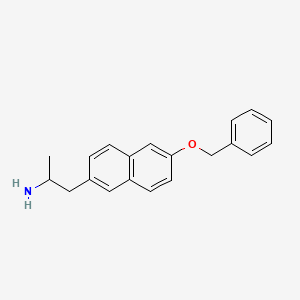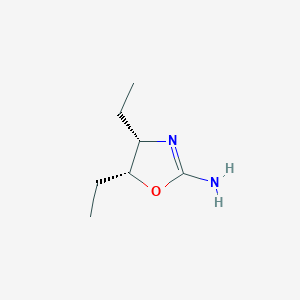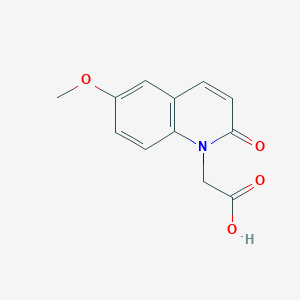
(E)-10-Nitrohexadec-9-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-10-Nitrohexadec-9-enoic Acid, also known as 10-nitropalmitoleic acid, is a nitro-fatty acid derivative. It is characterized by the presence of a nitro group (-NO2) attached to the 10th carbon of a hexadecenoic acid chain. This compound has garnered significant interest due to its potential biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-10-Nitrohexadec-9-enoic Acid typically involves the nitration of hexadecenoic acid derivatives. One common method is the reaction of palmitoleic acid with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (E)-10-Nitrohexadec-9-enoic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Nitroalkenes and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitroalkenes.
Scientific Research Applications
(E)-10-Nitrohexadec-9-enoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as cardiovascular diseases and metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of (E)-10-Nitrohexadec-9-enoic Acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) that modulate cellular signaling pathways. These pathways are involved in processes such as inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
10-Nitrooleic Acid: Another nitro-fatty acid with similar biological activities.
Nitro-linoleic Acid: Known for its anti-inflammatory properties.
Nitro-stearic Acid: Studied for its potential therapeutic applications.
Uniqueness: (E)-10-Nitrohexadec-9-enoic Acid is unique due to its specific structural configuration and the position of the nitro group, which confer distinct chemical and biological properties. Its ability to modulate specific signaling pathways makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
(E)-10-nitrohexadec-9-enoic acid |
InChI |
InChI=1S/C16H29NO4/c1-2-3-4-9-12-15(17(20)21)13-10-7-5-6-8-11-14-16(18)19/h13H,2-12,14H2,1H3,(H,18,19)/b15-13+ |
InChI Key |
WZWPBDQYCAJWSX-FYWRMAATSA-N |
Isomeric SMILES |
CCCCCC/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] |
Canonical SMILES |
CCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine](/img/structure/B10838351.png)





![(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone](/img/structure/B10838377.png)

![(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10838405.png)

